2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
CAS No.: 2351872-08-5
Cat. No.: VC6015220
Molecular Formula: C14H18BrNO4
Molecular Weight: 344.205
* For research use only. Not for human or veterinary use.
![2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid - 2351872-08-5](/images/structure/VC6015220.png)
Specification
CAS No. | 2351872-08-5 |
---|---|
Molecular Formula | C14H18BrNO4 |
Molecular Weight | 344.205 |
IUPAC Name | 2-(3-bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Standard InChI | InChI=1S/C14H18BrNO4/c1-8-5-9(7-10(15)6-8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
Standard InChI Key | KOKVNGYYOYGNSY-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a central acetic acid backbone substituted with two functional groups:
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A 3-bromo-5-methylphenyl moiety attached to the α-carbon.
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A (2-methylpropan-2-yl)oxycarbonylamino (Boc-amino) group also bonded to the α-carbon.
This configuration creates a chiral center at the α-carbon, resulting in two enantiomers. The Boc group serves as a protective moiety for the amine, a common strategy in peptide synthesis .
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Boc Protection: The amine group of 2-amino-2-(3-bromo-5-methylphenyl)acetic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
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Purification: The crude product is isolated via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane).
Table 2: Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Boc Protection | Boc₂O, Et₃N, DCM, 0°C → RT, 12 hr | ~75% |
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane. Insoluble in water .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the Boc group .
Table 3: Thermal Properties
Property | Value | Method |
---|---|---|
Melting Point | 158–162°C (dec.) | DSC |
Decomposition | >200°C | TGA |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
Mass Spectrometry
Applications in Research
Medicinal Chemistry
The compound serves as a building block for:
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Kinase Inhibitors: The bromophenyl group enhances hydrophobic interactions with ATP-binding pockets .
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Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria .
Materials Science
Used in the synthesis of conjugated polymers for organic electronics, leveraging its aromatic and electron-withdrawing bromine substituent .
Hazard | Precautionary Measures |
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Skin Irritant | Wear nitrile gloves, lab coat |
Respiratory | Use fume hood |
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